molecular formula C16H11BrN2O B8688776 4-bromo-N-quinolin-7-ylbenzamide CAS No. 300383-62-4

4-bromo-N-quinolin-7-ylbenzamide

Cat. No.: B8688776
CAS No.: 300383-62-4
M. Wt: 327.17 g/mol
InChI Key: YBCZFMFZZNLLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-quinolin-7-ylbenzamide is a synthetic small molecule featuring a benzamide core substituted with a bromine atom at the para-position and a quinolin-7-yl group attached via an amide linkage. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and DNA-intercalating agents.

Properties

CAS No.

300383-62-4

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

4-bromo-N-quinolin-7-ylbenzamide

InChI

InChI=1S/C16H11BrN2O/c17-13-6-3-12(4-7-13)16(20)19-14-8-5-11-2-1-9-18-15(11)10-14/h1-10H,(H,19,20)

InChI Key

YBCZFMFZZNLLRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N=C1

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Compound 59, with a cyanamido group, exhibits the highest activity score (6.878), highlighting the importance of polar substituents in enhancing target engagement.
  • The hydroxymethyl group in compound 58 reduces activity (5.208 vs. 5.411 in compound 57), possibly due to increased hydrophilicity disrupting hydrophobic interactions .
  • The aminoisoxazole substituent in compound 60 shows moderate activity (5.322), suggesting heterocyclic moieties may offer balanced physicochemical properties .

Implications for 4-Bromo-N-quinolin-7-ylbenzamide

  • Quinoline Position: The 7-yl substitution could confer distinct spatial arrangements compared to 6-yl analogs, warranting further exploration in target selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.